Ring Fusion Regiochemistry Determines Lipophilicity: 5H-[5,6-d] vs. 4H-[5,6-d] Isomer Comparison
The 5H-indeno[5,6-d]oxazole scaffold (CAS 451-41-2) exhibits a calculated LogP (XLogP3) of approximately 1.6 [1], whereas the isomeric 4H-indeno[5,6-d]oxazole (CAS 17491-88-2) has a reported calculated LogP of 2.11 . This difference of approximately 0.5 log units reflects a 3.2-fold higher predicted partition coefficient for the 4H-isomer in octanol/water systems. The differential lipophilicity arises from the distinct positioning of the saturated carbon (C5 in the 5H-isomer; C4 in the 4H-isomer) relative to the oxazole heteroatoms, which modulates the overall molecular dipole and hydrogen-bonding capacity.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 4H-Indeno[5,6-d]oxazole: LogP = 2.11 |
| Quantified Difference | ΔLogP = 0.51 (3.2-fold lower predicted octanol/water partitioning for target compound) |
| Conditions | Calculated using XLogP3 algorithm |
Why This Matters
This logP differential directly impacts chromatographic retention time, membrane permeability predictions, and solvent selection for purification, rendering the two isomers non-interchangeable in any workflow where consistent physicochemical behavior is required.
- [1] Angene Chemical. 4H-Indeno[5,6-d]oxazole (CAS 17491-88-2) Technical Datasheet, XLogP3 Value. 2024. View Source
